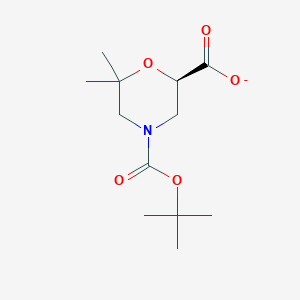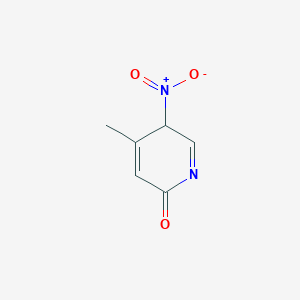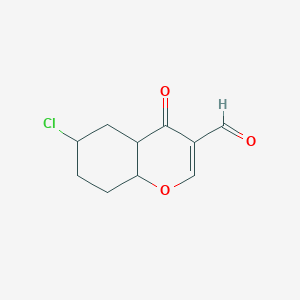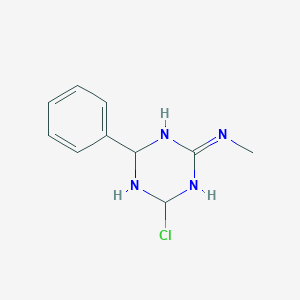
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate is a quinoline derivative with a unique structure that includes a methylidene group at the 8th position, a keto group at the 4th position, and a carboxylate ester at the 7th position. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40), to form the quinoline scaffold . The reaction conditions often include heating and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green and sustainable methods. These methods may include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinolines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound’s unique structure allows it to act as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-methylidene-4-oxoquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methyl 8-methylidene-4-oxoquinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that also has applications in treating autoimmune diseases.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
methyl 8-methylidene-4-oxoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-7-8(12(15)16-2)3-4-9-10(14)5-6-13-11(7)9/h3-6H,1H2,2H3 |
Clave InChI |
DQJBIRDPUBRPCP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C2C(=O)C=CN=C2C1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)





![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)

![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)



